

Application Note: Analysis of Trimethylolpropane Triethylhexanoate by Gas Chromatography-Mass Spectrometry (GC-MS)

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Compound of Interest

Compound Name: *Trimethylolpropane triethylhexanoate*

Cat. No.: *B1602201*

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Abstract

This application note details a generalized protocol for the identification and quantification of **trimethylolpropane triethylhexanoate** using Gas Chromatography-Mass Spectrometry (GC-MS). **Trimethylolpropane triethylhexanoate** is a synthetic ester widely used as an emollient and skin conditioning agent in cosmetics and personal care products.[1][2][3][4] A reliable analytical method is crucial for quality control, formulation development, and safety assessment. The methodologies outlined here provide a robust starting point for researchers, though method optimization and validation are recommended for specific matrices.

Introduction

Trimethylolpropane triethylhexanoate (CAS No. 26086-33-9) is a triester of trimethylolpropane and 2-ethylhexanoic acid.[1] Its molecular formula is C₃₀H₅₆O₆ with a monoisotopic mass of 512.40768950 Da.[5] Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique for the separation, identification, and quantification of volatile and semi-volatile compounds like esters.[6] The gas chromatograph separates the components of a mixture, and the mass spectrometer provides detailed structural information

based on the mass-to-charge ratio of the compound and its fragments, enabling definitive identification.

Experimental Protocol

Sample Preparation

The goal of sample preparation is to extract **trimethylolpropane triethylhexanoate** from the sample matrix and prepare it in a solvent suitable for GC-MS injection.^[7] The specific protocol will vary depending on the sample matrix (e.g., cosmetic cream, raw material, biological fluid).

General Protocol for Liquid Samples (e.g., solutions, oils):

- Dilution: Accurately dilute a known volume or weight of the sample in a volatile organic solvent such as ethyl acetate, dichloromethane, or hexane.^{[6][7]} The dilution factor should be chosen to bring the concentration of the analyte within the linear range of the instrument.
- Filtration: If the sample contains particulate matter, filter it through a 0.45 µm syringe filter to prevent contamination of the GC system.^[6]

Protocol for Complex Matrices (e.g., creams, lotions):

- Extraction: For complex matrices, a liquid-liquid extraction (LLE) or solid-phase extraction (SPE) may be necessary to isolate the analyte from interfering substances.^{[6][8]}
 - LLE: Mix the sample with an immiscible organic solvent (e.g., ethyl acetate). Vortex the mixture vigorously and then centrifuge to separate the layers. Carefully collect the organic layer containing the analyte. Repeat the extraction to ensure complete recovery.^{[6][7]}
 - SPE: Pass the sample through a suitable SPE cartridge to retain the analyte while interferences are washed away. The analyte is then eluted with a small volume of an appropriate solvent.^[8]
- Drying: Pass the organic extract through anhydrous sodium sulfate to remove any residual water.^[7]
- Concentration: If necessary, the extract can be concentrated under a gentle stream of nitrogen to increase the analyte concentration.

GC-MS Instrumentation and Conditions

The following are recommended starting conditions for the GC-MS analysis. Optimization may be required based on the specific instrument and sample matrix.

GC Parameter	Recommended Condition
Column	DB-5ms, HP-5ms, or equivalent (30 m x 0.25 mm ID, 0.25 µm film thickness)
Injection Volume	1 µL
Injection Mode	Split (Split ratio of 10:1 to 100:1 may be used)
Inlet Temperature	280 °C
Carrier Gas	Helium at a constant flow rate of 1.0 mL/min
Oven Program	Initial temperature of 150 °C, hold for 2 min, ramp to 300 °C at 15 °C/min, hold for 10 min

MS Parameter	Recommended Condition
Ion Source Temperature	230 °C
Interface Temperature	280 °C
Ionization Mode	Electron Ionization (EI) at 70 eV
Mass Scan Range	40 - 600 amu
Solvent Delay	3 - 5 minutes

Data Analysis and Quantification

- Identification: The identification of **trimethylolpropane triethylhexanoate** is based on its retention time and the comparison of its mass spectrum with a reference spectrum (if available) or by interpretation of its fragmentation pattern.
- Quantification: For quantitative analysis, a calibration curve should be prepared using standards of known concentrations. An internal standard may be used to improve accuracy

and precision.[7]

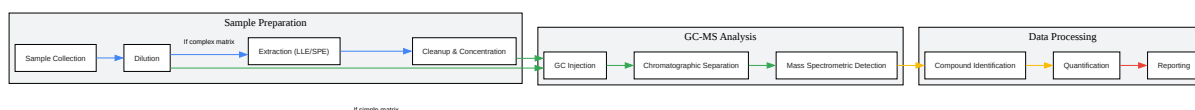
Quantitative Data Summary

The following table provides an example of how to summarize key analytical parameters. The values presented are hypothetical and should be determined experimentally.

Analyte	Retention Time (min)	Molecular Ion (m/z)	Key Fragment Ions (m/z)	Limit of Detection (LOD)	Limit of Quantification (LOQ)
Trimethylolpropane triethylhexanoate	To be determined	512.4	To be determined	To be determined	To be determined

Experimental Workflow Diagram

The following diagram illustrates the general workflow for the GC-MS analysis of **trimethylolpropane triethylhexanoate**.



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Caption: Workflow for GC-MS analysis of **trimethylolpropane triethylhexanoate**.

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